3-Bromo-4-ethyl-5-fluoropyridine
Overview
Description
3-Bromo-4-ethyl-5-fluoropyridine is a halogenated pyridine derivative with the molecular formula C7H7BrFN. This compound is characterized by the presence of bromine, fluorine, and ethyl groups attached to the pyridine ring, making it a versatile intermediate in organic synthesis.
Synthetic Routes and Reaction Conditions:
Halogenation: The compound can be synthesized through the halogenation of pyridine derivatives. Bromination and fluorination reactions are typically carried out using bromine (Br2) and fluorine (F2) sources, respectively.
Alkylation: Ethylation of pyridine derivatives can be achieved using ethylating agents such as ethyl iodide (C2H5I) in the presence of a strong base.
Multi-step Synthesis: A multi-step synthetic route may involve the initial formation of a pyridine derivative, followed by sequential halogenation and alkylation steps.
Industrial Production Methods: Industrial production of this compound involves large-scale halogenation and alkylation reactions under controlled conditions to ensure high yield and purity. The process is optimized to minimize by-products and environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, producing different reduced forms.
Substitution: Substitution reactions, such as nucleophilic substitution, can replace the halogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions typically use strong nucleophiles such as sodium hydroxide (NaOH) or potassium cyanide (KCN).
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Amides, esters, and other substituted pyridines.
Mechanism of Action
Target of Action
Fluoropyridines, in general, have been known to interact with various biological targets due to their interesting and unusual physical, chemical, and biological properties .
Mode of Action
It’s known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence their interaction with biological targets.
Biochemical Pathways
Fluoropyridines are often used in suzuki–miyaura (sm) coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that they may play a role in modifying biochemical pathways involving carbon–carbon bond formation.
Pharmacokinetics
The compound’s physicochemical properties, such as its molecular weight (20404) and its liquid physical form , could influence its bioavailability.
Result of Action
The presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring of fluoropyridines can lead to interesting and unusual physical, chemical, and biological properties .
Action Environment
The action, efficacy, and stability of 3-Bromo-4-ethyl-5-fluoropyridine can be influenced by various environmental factors. For instance, its storage temperature is recommended to be in an inert atmosphere at 2-8°C , suggesting that temperature and atmospheric conditions could affect its stability and efficacy.
Biochemical Analysis
Biochemical Properties
3-Bromo-4-ethyl-5-fluoropyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis for forming carbon-carbon bonds . The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to either inhibition or activation of the enzyme’s function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of certain genes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell . Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, leading to changes in cellular responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under inert atmosphere at temperatures between 2-8°C
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects, such as cellular damage or disruption of normal cellular functions . Threshold effects and the specific dosage ranges for safe and effective use need to be determined through extensive in vivo studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within the cell. These interactions can lead to changes in metabolite levels and overall metabolic flux. For instance, it may be metabolized through pathways involving oxidative or reductive reactions, leading to the formation of different metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments. Understanding these transport mechanisms is crucial for predicting the compound’s bioavailability and potential effects on target tissues .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it could localize to the nucleus, where it interacts with DNA or nuclear proteins, thereby influencing gene expression and other nuclear processes .
Scientific Research Applications
3-Bromo-4-ethyl-5-fluoropyridine is widely used in scientific research due to its versatility as an intermediate. Its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biological systems and the development of bioactive compounds.
Medicine: Utilized in the design and synthesis of pharmaceuticals.
Industry: Applied in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
2-Bromopyridine
4-Fluoropyridine
3-Chloropyridine
2-Methylpyridine
Properties
IUPAC Name |
3-bromo-4-ethyl-5-fluoropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN/c1-2-5-6(8)3-10-4-7(5)9/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVGIIITJQCCRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NC=C1F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743941 | |
Record name | 3-Bromo-4-ethyl-5-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1374655-69-2 | |
Record name | 3-Bromo-4-ethyl-5-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.